molecular formula C10H18F2N2O2 B2549846 tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 2055848-76-3

tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2549846
CAS No.: 2055848-76-3
M. Wt: 236.263
InChI Key: YHFQRFDPXSAJPK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18F2N2O2 and its molecular weight is 236.263. The purity is usually 95%.
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Scientific Research Applications

Cardioprotective Agents

The discovery of malonyl-CoA decarboxylase inhibitors highlights the application of tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate derivatives in developing cardioprotective agents. These inhibitors, including compounds like CBM-301940, have shown to significantly enhance cardiac efficiency and function in ischemia/reperfusion models, suggesting potential for treating ischemic heart diseases (Cheng et al., 2006).

Antibacterial Agents

Research on fluoronaphthyridines as antibacterial agents demonstrates the utility of this compound in synthesizing compounds with significant antibacterial activity. These studies have contributed to the identification of promising candidates for therapeutic agents with improved efficacy (Bouzard et al., 1992).

Structural and Synthetic Chemistry

The synthesis and characterization of derivatives, including their thermal, X-ray, and DFT analyses, illustrate the role of this compound in advancing the field of structural and synthetic chemistry. These studies provide insights into the molecular and crystal structures of related compounds, facilitating the development of new synthetic methods and materials (Çolak et al., 2021).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from this compound, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology is pivotal for synthesizing enantioenriched amines, amino acids, and amino alcohols, highlighting its importance in pharmaceutical and organic chemistry (Ellman et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. For example, many tert-butyl compounds are known to be flammable .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many piperidine derivatives. Additionally, further studies could investigate the influence of the tert-butyl and difluoro groups on the compound’s reactivity and properties .

Properties

IUPAC Name

tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQRFDPXSAJPK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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